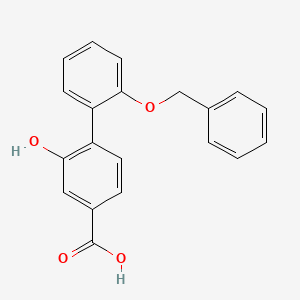

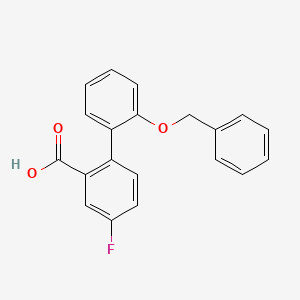

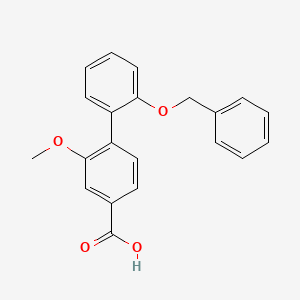

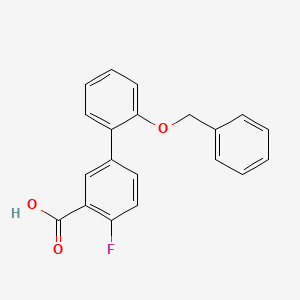

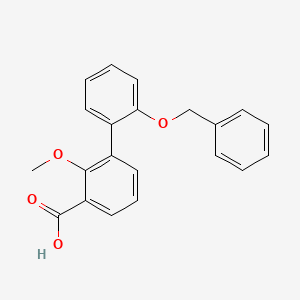

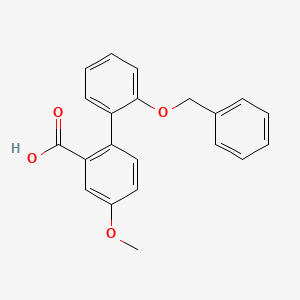

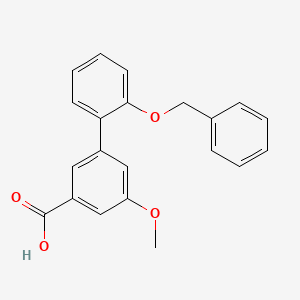

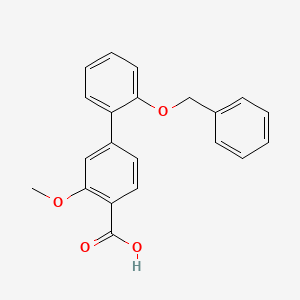

4-(2-Benzyloxyphenyl)-2-methoxybenzoic acid, 95%

Übersicht

Beschreibung

4-(2-Benzyloxyphenyl)-2-methoxybenzoic acid, 95% (4-BMPB) is a phenolic acid compound with a wide range of applications in the scientific and medical fields. It is a white powder with a melting point of 126-127°C, and is soluble in alcohols and ethers. 4-BMPB is a widely used reagent in organic synthesis, and it is also used in biological applications such as the preparation of pharmaceuticals, the study of protein-ligand interactions, and in the study of biochemical and physiological processes.

Wissenschaftliche Forschungsanwendungen

4-(2-Benzyloxyphenyl)-2-methoxybenzoic acid, 95% has been used in a wide range of scientific research applications. It has been used as a reagent in organic synthesis, as a ligand in protein-ligand interactions, and as a biochemical and physiological probe. It has also been used in the study of the effects of drug metabolites on enzyme activity, as well as in the study of the interactions of drugs with their target proteins.

Wirkmechanismus

4-(2-Benzyloxyphenyl)-2-methoxybenzoic acid, 95% acts as a competitive inhibitor of enzymes, blocking the active site of the enzyme and preventing the substrate from binding. This inhibition can be reversible or irreversible, depending on the concentration of 4-(2-Benzyloxyphenyl)-2-methoxybenzoic acid, 95% present. In addition, 4-(2-Benzyloxyphenyl)-2-methoxybenzoic acid, 95% can also act as a substrate for certain enzymes, allowing the enzyme to catalyze the reaction of the substrate.

Biochemical and Physiological Effects

4-(2-Benzyloxyphenyl)-2-methoxybenzoic acid, 95% has been used to study the effects of drug metabolites on enzyme activity, as well as the interactions of drugs with their target proteins. It has been used to study the effects of drugs on the activity of enzymes such as cytochrome P450, cytochrome b5, and acetylcholinesterase. It has also been used to study the effects of drugs on the activity of other enzymes, such as those involved in the metabolism of drugs and other xenobiotics.

Vorteile Und Einschränkungen Für Laborexperimente

The main advantage of using 4-(2-Benzyloxyphenyl)-2-methoxybenzoic acid, 95% in laboratory experiments is its high purity, which allows it to be used in a wide range of applications. In addition, 4-(2-Benzyloxyphenyl)-2-methoxybenzoic acid, 95% is relatively stable and can be stored for long periods of time without significant degradation. However, one limitation of 4-(2-Benzyloxyphenyl)-2-methoxybenzoic acid, 95% is that it is a relatively weak inhibitor of enzymes, and therefore may not be suitable for use in some applications.

Zukünftige Richtungen

There are a number of potential future directions for the use of 4-(2-Benzyloxyphenyl)-2-methoxybenzoic acid, 95% in scientific research. These include the use of 4-(2-Benzyloxyphenyl)-2-methoxybenzoic acid, 95% as a tool for studying the effects of drugs on the activity of enzymes, as well as the use of 4-(2-Benzyloxyphenyl)-2-methoxybenzoic acid, 95% in the study of protein-ligand interactions. In addition, 4-(2-Benzyloxyphenyl)-2-methoxybenzoic acid, 95% could be used to study the effects of drugs on the activity of other enzymes, such as those involved in the metabolism of drugs and other xenobiotics. Finally, 4-(2-Benzyloxyphenyl)-2-methoxybenzoic acid, 95% could be used to study the effects of drugs on the activity of other biochemical and physiological processes, such as signal transduction pathways.

Synthesemethoden

4-(2-Benzyloxyphenyl)-2-methoxybenzoic acid, 95% can be synthesized by a number of methods. One of the most widely used methods is the condensation reaction of benzyl alcohol and 4-methoxybenzoic acid, which can be catalyzed by p-toluenesulfonic acid (PTSA). This reaction yields 4-(2-Benzyloxyphenyl)-2-methoxybenzoic acid, 95% as the main product in 95% purity. In addition, 4-(2-Benzyloxyphenyl)-2-methoxybenzoic acid, 95% can also be synthesized by the oxidation of 4-methoxybenzyl alcohol with hydrogen peroxide.

Eigenschaften

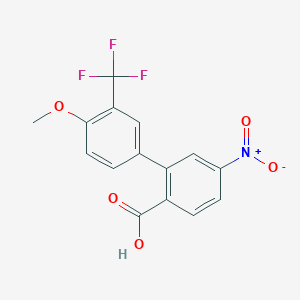

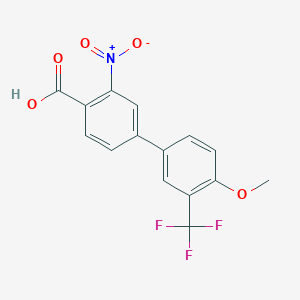

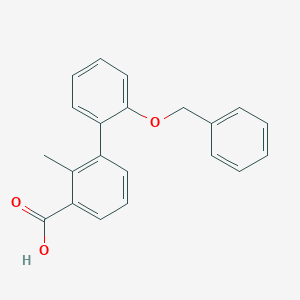

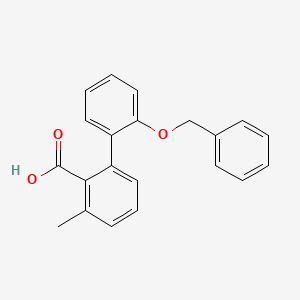

IUPAC Name |

2-methoxy-4-(2-phenylmethoxyphenyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O4/c1-24-20-13-16(11-12-18(20)21(22)23)17-9-5-6-10-19(17)25-14-15-7-3-2-4-8-15/h2-13H,14H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGDWYZCOKVHFFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC=CC=C2OCC3=CC=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40692201 | |

| Record name | 2'-(Benzyloxy)-3-methoxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40692201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Benzyloxyphenyl)-2-methoxybenzoic acid | |

CAS RN |

1261996-03-5 | |

| Record name | [1,1′-Biphenyl]-4-carboxylic acid, 3-methoxy-2′-(phenylmethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261996-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-(Benzyloxy)-3-methoxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40692201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.